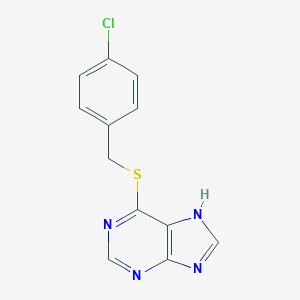
4-chlorobenzyl 7H-purin-6-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorobenzyl 7H-purin-6-yl sulfide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-chlorobenzyl 7H-purin-6-yl sulfide is not fully understood. However, studies suggest that it may act by inhibiting enzymes involved in cancer cell growth and proliferation. It may also act by scavenging free radicals and reducing oxidative stress in cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to improve glucose metabolism and reduce insulin resistance in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-chlorobenzyl 7H-purin-6-yl sulfide in lab experiments is its high purity and yield. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-chlorobenzyl 7H-purin-6-yl sulfide. One direction could be to further explore its anticancer properties and investigate its potential as a chemotherapeutic agent. Another direction could be to study its antioxidant properties and potential applications in treating oxidative stress-related diseases. Additionally, further research could be done to understand its mechanism of action and identify potential molecular targets. Finally, studies could be conducted to improve its solubility and investigate its potential applications in drug delivery systems.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several potential future directions for research involving this compound, and further studies are needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of 4-chlorobenzyl 7H-purin-6-yl sulfide involves the reaction of 4-chlorobenzyl chloride with 7H-purin-6-yl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is obtained in high yield and purity and can be further purified by recrystallization.
Aplicaciones Científicas De Investigación
4-chlorobenzyl 7H-purin-6-yl sulfide has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antioxidant properties and has shown potential in protecting against oxidative stress-related diseases.
Propiedades
Número CAS |
5069-67-0 |
|---|---|
Fórmula molecular |
C12H9ClN4S |
Peso molecular |
276.75 g/mol |
Nombre IUPAC |
6-[(4-chlorophenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C12H9ClN4S/c13-9-3-1-8(2-4-9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17) |
Clave InChI |
FOOOURJUHZNGIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)Cl |
SMILES canónico |
C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)Cl |
Otros números CAS |
5069-67-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




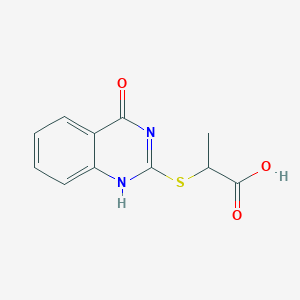
![2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B186810.png)
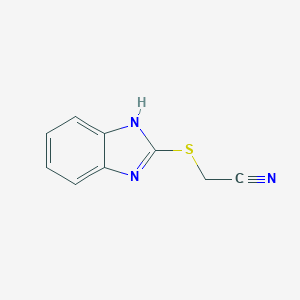

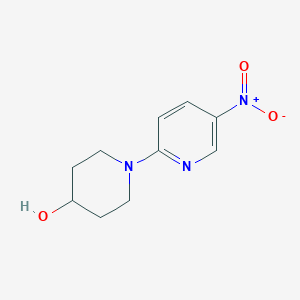
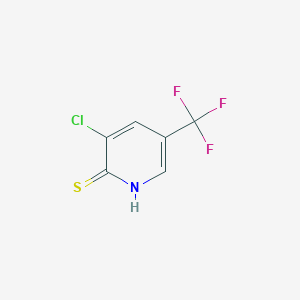

![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)
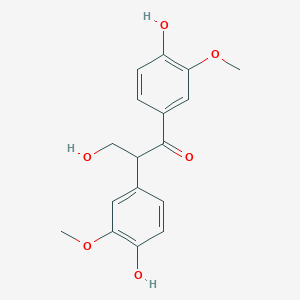
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)

![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)